molecular formula C12H12N2O2 B13684349 1-Cbz-azetidine-2-carbonitrile

1-Cbz-azetidine-2-carbonitrile

Cat. No.: B13684349
M. Wt: 216.24 g/mol
InChI Key: JJVLOKHOVIAZIO-UHFFFAOYSA-N
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Description

1-Cbz-azetidine-2-carbonitrile is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry. The “Cbz” in its name refers to the carbobenzyloxy protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cbz-azetidine-2-carbonitrile can be synthesized through various methods. One common approach involves the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. For example, treatment of diastereomerically pure borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex with lithium diisopropylamide (LDA) at low temperatures followed by benzyl bromide produces α-benzylated products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-azetidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

    Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Ring-Opening Reactions: These reactions can be facilitated by acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while ring-opening reactions can produce a variety of linear or cyclic compounds .

Scientific Research Applications

1-Cbz-azetidine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing compounds, such as amino acids and alkaloids.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Cbz-azetidine-2-carbonitrile involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound more susceptible to nucleophilic attack and ring-opening reactions. The carbobenzyloxy protecting group can be removed under specific conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carbonitrile: Lacks the carbobenzyloxy protecting group, making it more reactive.

    Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.

    Azetidine-2-one: A lactam derivative with different chemical properties and reactivity.

Uniqueness

1-Cbz-azetidine-2-carbonitrile is unique due to the presence of the carbobenzyloxy protecting group, which provides additional stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

benzyl 2-cyanoazetidine-1-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-7,9H2

InChI Key

JJVLOKHOVIAZIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C#N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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